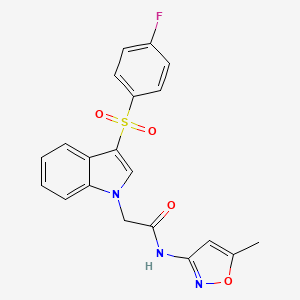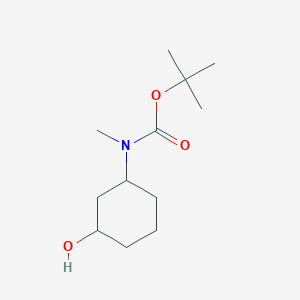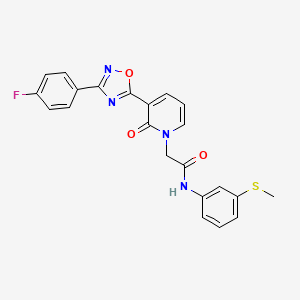![molecular formula C18H14N2O5S B3001232 2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide CAS No. 922066-94-2](/img/structure/B3001232.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide" is a complex organic molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and acetamide groups, which are known for their biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloroacetylamino thiazoles with benzoxazole or benzimidazole thioles in the presence of a base like K2CO3 in acetone . Another method includes refluxing benzothiazoles with acetic acid to form N-(benzo[d]thiazol-2-yl)acetamides . Additionally, C-C coupling methodologies using Pd(0) catalysts and aryl boronic esters/acids have been employed to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds features hydrogen bonding, which is crucial for their biological activity. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . The presence of hydrogen bonds and other intermolecular interactions is a common theme in these molecules, which could also be expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions of these compounds often involve interactions with biological targets. For example, the synthesized thiazole derivatives have shown to interact with enzymes like urease, inhibiting their activity . The presence of acetamide and thiazole groups in the compound suggests that it may also engage in similar biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectral data, including IR, 1H-NMR, and mass spectrometry . These properties are influenced by the specific functional groups and the overall molecular structure. The acetamide derivatives discussed in the papers exhibit a range of biological activities, which can be attributed to their chemical properties and the ability to interact with biological systems .
Case Studies
The papers provide insights into the biological activities of related compounds through various case studies. For instance, some derivatives have shown significant antimicrobial activity against a range of bacteria and fungi . Others have demonstrated anti-inflammatory and antioxidant activities in both in vitro and in vivo models . These case studies highlight the potential therapeutic applications of these molecules, which could extend to the compound , given its structural similarities.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-17(6-10-1-2-12-13(5-10)25-9-24-12)20-18-19-11-7-14-15(8-16(11)26-18)23-4-3-22-14/h1-2,5,7-8H,3-4,6,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTMGOKHRWQKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

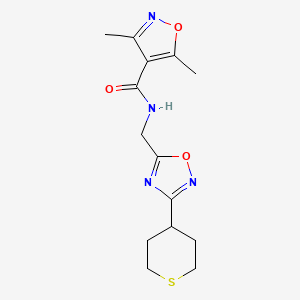
![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)
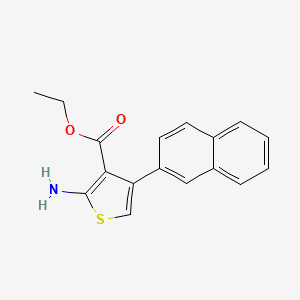
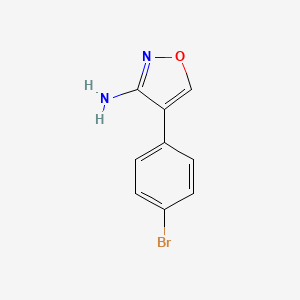
![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

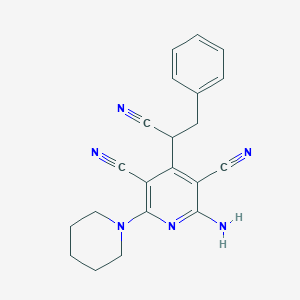
![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)



